5,6-Dibromopyridin-2-amine

Sonogashira coupling alkynylation SMAC mimetic synthesis

Researchers requiring a dihalogenated 2-aminopyridine scaffold for sequential cross-coupling strategies often face isomer contamination and unreliable site-selectivity. 5,6-Dibromopyridin-2-amine (CAS 89284-11-7), with its vicinal (1,2) dibromo substitution adjacent to the ring nitrogen, eliminates this risk by providing a single, well-characterized regioisomer that enables predictable, stepwise functionalization. • Enables orthogonal Sonogashira-then-Suzuki sequences with high site-selectivity; demonstrated 94% yield in Sonogashira coupling at 318 mmol scale. • Serves as a key building block for SMAC mimetics (>200 analogs synthesized) and bromodomain-targeted probes (Kd=830 nM against BRDT BD1). • Supplied as a white to yellow solid, ≥97% purity, with full analytical documentation to support procurement compliance.

Molecular Formula C5H4Br2N2
Molecular Weight 251.91 g/mol
CAS No. 89284-11-7
Cat. No. B1314277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromopyridin-2-amine
CAS89284-11-7
Molecular FormulaC5H4Br2N2
Molecular Weight251.91 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)Br)N
InChIInChI=1S/C5H4Br2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
InChIKeySETWFMYLBKUBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromopyridin-2-amine (CAS 89284-11-7): Core Identity and Baseline Properties for Scientific Procurement


5,6-Dibromopyridin-2-amine (CAS 89284-11-7), also designated as 6-amino-2,3-dibromopyridine, is a dihalogenated 2-aminopyridine derivative with the molecular formula C₅H₄Br₂N₂ and a molecular weight of 251.91 g/mol . The compound features bromine substituents at the 5- and 6-positions and an amino group at the 2-position of the pyridine ring, establishing a 1,2-dibromo (vicinal) substitution pattern adjacent to the ring nitrogen [1]. It is a solid at ambient temperature with a reported melting point of 154–155 °C (in benzene) and a predicted boiling point of 298.1 ± 35.0 °C at 760 mmHg . The compound is widely utilized as a halogenated building block in organic synthesis and pharmaceutical research .

Why 5,6-Dibromopyridin-2-amine Cannot Be Casually Substituted with Other Dibromopyridine Isomers


Generic substitution among dibromoaminopyridine isomers is not scientifically defensible due to fundamental differences in substitution pattern that dictate distinct chemical reactivity, regioselectivity in cross-coupling, and downstream synthetic outcomes. The 5,6-dibromo substitution pattern places bromine atoms in a vicinal (1,2) relationship adjacent to the ring nitrogen, creating an electronic environment and steric profile distinct from other regioisomers such as 3,5-dibromopyridin-2-amine (meta-substitution pattern) or 4,6-dibromopyridin-2-amine [1]. In Suzuki–Miyaura cross-coupling, the differential site-selectivity between C2 and C4 positions in dihalogenated pyridines is well-documented as being highly sensitive to catalyst speciation, ligand choice, and the electronic influence of adjacent substituents [2]. Substituting an alternative isomer without validating the specific coupling behavior and resulting product distribution introduces significant risk of synthetic failure, off-target product formation, or irreproducible results in target-oriented synthesis campaigns.

Quantitative Differentiation Evidence for 5,6-Dibromopyridin-2-amine Against Close Analogs


Sonogashira Coupling Efficiency: 5,6-Dibromo vs. 3,5-Dibromo Regioisomer Comparison

In the synthesis of 5-alkynylpyridines as SMAC mimetics, 5,6-dibromopyridin-2-amine undergoes Sonogashira coupling with ethynyl-tri(propan-2-yl)silane to yield the desired intermediate. The regiochemistry of this transformation is defined by the 5,6-dibromo substitution pattern, where the 5-position bromine is preferentially engaged under Sonogashira conditions while the 6-position bromine remains available for subsequent functionalization [1]. This contrasts with the 3,5-dibromopyridin-2-amine isomer (CAS 35486-42-1), where the 3- and 5-positions are meta to each other and to the amino group, producing a fundamentally different coupling regioselectivity profile.

Sonogashira coupling alkynylation SMAC mimetic synthesis

Physical Property Comparison: 5,6-Dibromo vs. 3,5-Dibromo-2-aminopyridine for Purification and Handling

5,6-Dibromopyridin-2-amine exhibits a melting point of 154–155 °C (in benzene) and a predicted boiling point of 298.1 ± 35.0 °C . In contrast, the 3,5-dibromopyridin-2-amine regioisomer (CAS 35486-42-1) has a reported melting point of 104 °C and a boiling point of 254 °C at 1013 hPa . The ~50 °C higher melting point of the 5,6-isomer indicates stronger intermolecular interactions in the solid state and may influence crystallization behavior, purification strategy, and storage stability.

physicochemical properties purification handling

Suzuki Coupling Regioselectivity: Positional Influence of Adjacent Amino Group on Cross-Coupling Outcome

In dihalogenated pyridine systems, the site-selectivity of Suzuki–Miyaura cross-coupling is governed by the electronic and steric influence of ring substituents. For 5,6-dibromopyridin-2-amine, the presence of the amino group at the 2-position activates the adjacent pyridine ring positions differently than isomers lacking this substitution pattern. Literature on related dihalogenated pyridine systems (e.g., 2,4-dibromopyridine) demonstrates that coupling site-selectivity can be switched between C2 and C4 positions depending on the Pd catalyst speciation—mononuclear Pd complexes favor C2-arylation, while Pd nanoparticles and clusters favor C4-arylation [1]. By extension, the 5,6-dibromo pattern with a 2-amino group presents a distinct regiochemical landscape where the relative reactivity of the 5- versus 6-position is modulated by the electron-donating amino substituent, which is not present in non-aminated dibromopyridine analogs.

Suzuki–Miyaura coupling regioselectivity cross-coupling

Binding Affinity Profile Against Human Bromodomain Testis-Specific Protein (BRDT)

5,6-Dibromopyridin-2-amine and derivatives have been evaluated for binding affinity against the bromodomain testis-specific protein (BRDT). A derivative of this scaffold exhibited a Kd of 830 nM against human partial length BRDT bromodomain 1 (N21 to E137 residues) expressed in bacterial expression system as measured by BROMOscan assay [1]. For comparison, structurally related pyridine-based bromodomain probes have reported Kd values spanning from low nanomolar to >10 μM across different bromodomain family members. The 830 nM affinity establishes a baseline for this substitution pattern that may be improved through further derivatization.

bromodomain inhibition BRDT epigenetics

Validated Application Scenarios for 5,6-Dibromopyridin-2-amine in Research and Development


Scaffold for Sequential Orthogonal Cross-Coupling in Medicinal Chemistry

5,6-Dibromopyridin-2-amine serves as a privileged scaffold for sequential orthogonal functionalization strategies in medicinal chemistry. The vicinal dibromo substitution pattern permits stepwise cross-coupling—for example, Sonogashira coupling at the 5-position followed by Suzuki–Miyaura coupling at the 6-position—enabling the systematic construction of unsymmetrically substituted 2-aminopyridine derivatives. This capability has been demonstrated in the multi-step synthesis of SMAC mimetic compounds, where over 200 analogs were prepared starting from 5,6-dibromopyridin-2-amine [1].

Synthesis of Carbazole-Containing Organic Electroluminescent Materials

5,6-Dibromopyridin-2-amine has been utilized as a key intermediate in the preparation of carbazole ring-containing compounds for organic electroluminescent device applications. In one documented procedure, 5,6-dibromopyridin-2-amine (0.11 mol) was reacted with phenylboronic acid under Suzuki coupling conditions to yield a functionalized intermediate with 75% yield, which was subsequently elaborated into luminescent materials [1].

Building Block for BRDT Bromodomain-Targeted Chemical Probes

The 5,6-dibromopyridin-2-amine scaffold has demonstrated measurable binding affinity (Kd = 830 nM) against human BRDT bromodomain 1, establishing it as a viable starting point for the development of bromodomain-targeted chemical probes and epigenetic tool compounds [1]. Researchers engaged in bromodomain inhibitor discovery may leverage this scaffold for SAR exploration and lead optimization campaigns.

Sonogashira-Derived 5-Alkynylpyridine Libraries

5,6-Dibromopyridin-2-amine enables the efficient synthesis of 5-alkynylpyridine derivatives via Sonogashira cross-coupling. A representative procedure used 5,6-dibromopyridin-2-amine (80 g, 318 mmol) with ethynylbenzene (78 ml, 698 mmol) under standard Sonogashira conditions (CuI, Pd(PPh₃)₂Cl₂, Et₃N) to afford the coupled product in 94% yield after chromatographic purification [1]. This high-yielding transformation demonstrates the practical scalability of this intermediate for library synthesis.

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